molecular formula C6H7N<br>C6H7N<br>(C5H4N)CH3 B133936 3-Methylpyridine CAS No. 108-99-6

3-Methylpyridine

Cat. No.: B133936
CAS No.: 108-99-6
M. Wt: 93.13 g/mol
InChI Key: ITQTTZVARXURQS-UHFFFAOYSA-N
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Description

3-Methylpyridine, also known as 3-picoline, is an organic compound with the chemical formula C₆H₇N. It is one of three positional isomers of methylpyridine, where the methyl group is attached to the third carbon of the pyridine ring. This colorless liquid is a precursor to various pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

Chemical Reactions Analysis

3-Methylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or nitrating agents for substitution reactions. Major products formed from these reactions include nicotinic acid, 3-methylpiperidine, and various halogenated or nitrated derivatives .

Scientific Research Applications

Pharmaceutical Applications

3-Methylpyridine serves as a precursor for several important pharmaceutical compounds. Its derivatives are involved in the synthesis of various drugs, including:

  • Niacin (Vitamin B3) : Approximately 10,000 tons of niacin are produced annually worldwide from this compound, highlighting its importance in dietary supplements and nutrition .
  • Antidotes for Organophosphate Poisoning : Pyridinecarbaldehydes synthesized from this compound derivatives are utilized to create antidotes for poisoning caused by acetylcholinesterase inhibitors .

Agricultural Applications

In agriculture, this compound is crucial for the production of agrochemicals:

  • Chlorpyrifos : This widely used pesticide is synthesized from this compound through a series of reactions that include the formation of cyanopyridine . Chlorpyrifos is effective against a variety of pests and has been extensively used in agricultural practices.
  • Insecticides : The compound's derivatives have been developed into several insecticides that target specific pest populations, contributing to crop protection and yield improvement .

Organic Synthesis

This compound is a versatile building block in organic chemistry:

  • Synthesis of Heterocycles : It plays a pivotal role in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity .
  • Catalysis : The compound has been explored for its catalytic properties in organic transformations, offering environmentally friendly synthesis routes for complex molecules .

Environmental and Industrial Considerations

While this compound has beneficial applications, it also poses environmental challenges:

  • Environmental Contaminants : It can be found in the soluble fractions of crude oil spills and is associated with fossil fuel processing. Its high water solubility increases the risk of contaminating water sources .
  • Biodegradability : Although it is biodegradable, its degradation rate is slower compared to other methylpyridines, necessitating careful management in industrial applications .

Case Study 1: Synthesis Methods

A systematic review highlighted various synthetic routes for producing this compound, focusing on efficiency and environmental impact. Recent advancements have emphasized greener methodologies that reduce waste and energy consumption during synthesis .

Case Study 2: Agricultural Impact

Research demonstrated that formulations containing chlorpyrifos derived from this compound significantly improved pest control in agricultural settings while maintaining crop health. This underscores the compound's critical role in sustainable farming practices .

Mechanism of Action

The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets and pathways. For example, in the synthesis of vitamin B3, this compound is oxidized to form nicotinic acid, which is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism .

In the case of its use as a precursor to chlorpyrifos, this compound undergoes ammoxidation to form cyanopyridine, which is then converted to chlorpyrifos. Chlorpyrifos acts as an acetylcholinesterase inhibitor, disrupting the nervous system of insects .

Comparison with Similar Compounds

3-Methylpyridine is one of three positional isomers of methylpyridine, the others being 2-methylpyridine and 4-methylpyridine. These isomers differ in the position of the methyl group on the pyridine ring, which affects their chemical properties and reactivity .

    2-Methylpyridine (2-picoline): Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methylpyridine (4-picoline): Used as a solvent and in the synthesis of various chemicals.

Compared to its isomers, this compound is unique in its specific applications in the synthesis of vitamin B3 and chlorpyrifos, highlighting its importance in both the pharmaceutical and agricultural industries .

Biological Activity

3-Methylpyridine, also known as 3-picoline, is a heterocyclic aromatic organic compound with notable biological activities. This compound is part of the methylpyridine family and has garnered attention due to its various biochemical interactions and applications in toxicology, microbiology, and pharmacology. This article delves into the biological activity of this compound, exploring its degradation pathways, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C6_6H7_7N. It features a pyridine ring with a methyl group attached at the third carbon position. This structural configuration influences its reactivity and biological interactions.

Degradation Pathways

Recent studies have highlighted the microbial degradation of this compound by specific bacteria such as Gordonia nitida. Research indicates that this compound can be degraded via a novel pathway involving C-2–C-3 ring cleavage. The degradation process produces intermediates such as formic acid and levulinic acid, which are significant in understanding the environmental impact of this compound.

Key Findings:

  • Microbial Strain : Gordonia nitida LE31 effectively degrades this compound without lag time.
  • Metabolites Identified : Formic acid was detected as a metabolite during the degradation process.
  • Enzyme Activity : Increased activities of levulinic aldehyde dehydrogenase and formamidase were observed in cells grown on this compound compared to those grown on acetate, suggesting an active metabolic pathway for degradation .

Toxicological Profile

The biological activity of this compound extends to its toxicological effects on various organisms. Studies have shown that exposure to this compound can lead to a range of adverse effects:

Toxicity Data:

  • Inhalation Studies : In rats, the LC50 for inhalation exposure was found to be approximately 3300 ppm, leading to symptoms such as acute gastrointestinal inflammation and liver discoloration .
  • Dermal Exposure : Dermal exposure in rabbits resulted in significant irritation and systemic toxicity characterized by reduced activity and gastrointestinal distress .
  • Chronic Effects : Subchronic inhalation studies indicated increased liver weights in male rats after repeated exposure .

Pharmacological Activities

Beyond its toxicological implications, this compound exhibits potential pharmacological properties. Notably, it has been shown to possess antiviral activity against several viruses:

Antiviral Mechanism:

  • Virus Interaction : this compound translocates from the cytoplasm into the nucleus upon viral infection, influencing NF-kappa-B activities, which are crucial for immune response regulation .
  • Specific Viruses Targeted : It has demonstrated activity against vesicular stomatitis virus, influenza A virus (H1N1), and human herpes virus 1 .

Case Studies

A case study focusing on the synthesis of this compound N-oxide provides insights into its practical applications in organic synthesis. The study outlines key stages involving experimental design and statistical treatment of data to optimize synthesis methods .

Summary Table of Biological Activities

Activity TypeObservationsReference
Microbial DegradationEffective degradation by Gordonia nitida
ToxicityLC50 for inhalation in rats: 3300 ppm
Antiviral ActivityInfluences NF-kappa-B; active against viruses
SynthesisOptimized methods for N-oxide synthesis

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to determine the structure of 3-methylpyridine complexes, and how are they applied?

  • Answer : Common techniques include FT-IR (to analyze ligand coordination via shifts in vibrational bands), Raman spectroscopy (to study symmetry-sensitive modes), and X-ray crystallography (to resolve 3D molecular geometry). For example, Cu(II) complexes with pyridine derivatives were structurally validated using these methods, revealing octahedral geometries and chloride bridging . Thermogravimetric analysis (TGA) further assesses thermal stability .

Q. What are the standard protocols for synthesizing and purifying this compound derivatives in academic labs?

  • Answer : Synthesis often involves catalytic ammoxidation (e.g., using V–Ti–O catalysts at 380°C) or nucleophilic substitution. Purification methods include distillation (for volatile derivatives) and recrystallization (using solvents like ethanol). Safety protocols emphasize handling in fume hoods, PPE, and waste segregation due to toxicity risks .

Q. How are thermodynamic properties (e.g., enthalpy of vaporization) of this compound experimentally determined?

  • Answer : Calorimetry and vapor pressure measurements are key. For instance, NIST data for this compound’s enthalpy of vaporization (ΔHvap) were derived from static ebulliometry and compared to computational models like DFT .

Advanced Research Questions

Q. How do V–Ti–O catalysts affect the selectivity and conversion efficiency in the ammoxidation of this compound to 3-cyanopyridine?

  • Answer : V–Ti–O catalysts with optimized V₂O₅ content (e.g., 16% TiO₂) enhance selectivity by forming VO₂–TiO₂ solid solutions. At 380°C and 0.46 s contact time, >80% conversion and ~70% selectivity to 3-cyanopyridine are achievable. Excess V₂O₅ promotes overoxidation to CO₂, requiring precise compositional control .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound complexes?

  • Answer : Density Functional Theory (DFT) with polarizable continuum models (PCM) predicts ligand binding energies and redox behavior. For example, Cu(II) complexes with this compound were modeled to simulate d-d transitions (~800 nm), aligning with experimental UV-Vis data .

Q. How can conflicting data on catalytic performance across studies be resolved?

  • Methodology : Perform controlled reproducibility experiments (fixed temperature, catalyst loading) and use advanced characterization (XRD, TEM) to identify phase impurities. Statistical tools like ANOVA isolate variables (e.g., V₂O₅ content vs. TiO₂ crystallinity) impacting activity .

Q. What strategies mitigate byproduct formation during this compound oxidation?

  • Answer : Co-feeding NH₃ suppresses CO₂ formation in ammoxidation. Alternatively, doping catalysts with Mo or W oxides alters acid-base sites, reducing overoxidation. GC-MS and in situ IR track intermediates to optimize pathways .

Q. How are biological activities (e.g., antimicrobial) of this compound derivatives assessed?

  • Methodology : Microplate assays (e.g., broth dilution for MIC values) and epifluorescence microscopy quantify bacterial membrane disruption. For Cu(II) complexes, synergy between the ligand and metal center enhances efficacy against Gram-negative strains .

Q. Tables for Key Data

Property Method Example Value Reference
Enthalpy of vaporizationStatic ebulliometry45.2 kJ/mol
Cu(II) complex geometryX-ray crystallographyOctahedral with Cl bridges
Ammoxidation selectivityGC-MS analysis70% to 3-cyanopyridine

Properties

IUPAC Name

3-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3
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InChI Key

ITQTTZVARXURQS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=CC=C1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021897
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Molecular Weight

93.13 g/mol
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Physical Description

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C
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Flash Point

97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c.
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Solubility

Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible
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Density

0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2
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Vapor Pressure

6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Colorless liquid

CAS No.

108-99-6
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Melting Point

-0.9 °F (NTP, 1992), -18.1 °C, -18 °C
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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diphenylalanine
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Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
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28.1 g
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65.5 g
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400 mL
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Synthesis routes and methods III

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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fluosilicic acid
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0.33 mol
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0.352 mol
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0.027 mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Name
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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